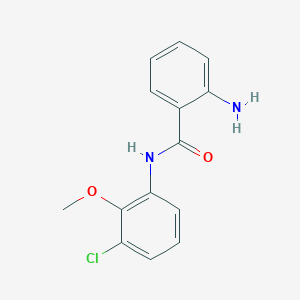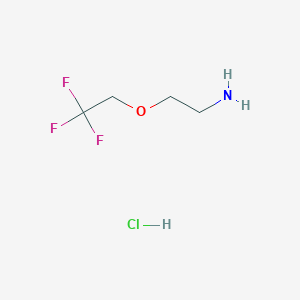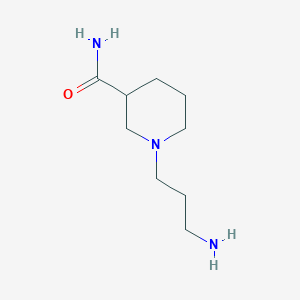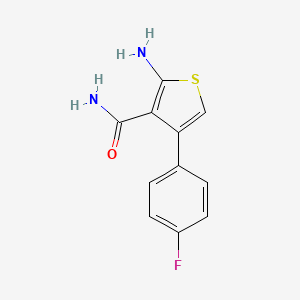
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide
Descripción general
Descripción
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide (AFT) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. AFT has been found to have a variety of biological activities, such as anti-inflammatory, anti-oxidative, and anti-cancer effects. AFT has also been studied for its potential to target specific pathways and cellular processes. AFT has been used in both in vitro and in vivo experiments, and has been found to be an effective tool for studying the mechanisms of action of various drugs and biological processes.
Aplicaciones Científicas De Investigación
Solvent-Free Synthesis and Spectral Linearity
One area of research involving derivatives of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide is the solvent-free synthesis of related compounds. A study demonstrated the synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives using SiO2:H3PO4 catalyzed solvent-free condensation. This method highlights an efficient approach to creating imine-carboximido derivatives, with over 85% yield, and discusses the effects of substituent on spectral group absorptions through statistical analysis of spectral data (Thirunarayanan & Sekar, 2013).
Antimicrobial Activity
Another significant application is the exploration of antimicrobial activity. Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial efficacy. For instance, Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide were prepared and tested against various microorganisms, demonstrating the potential of these derivatives in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Biologically Active Derivatives
Research has also been conducted on the synthesis of biologically active thiophene-3-carboxamide derivatives, showing antibacterial and antifungal activities. These studies provide insight into the structural features responsible for the biological activity of these compounds, including interactions that may contribute to their antibacterial and antifungal properties (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Antinociceptive Activity
The antinociceptive (pain-relieving) activity of N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides is another area of interest. These compounds were synthesized and evaluated for their potential in treating pain, showing promising results in preclinical models (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Photophysical Properties
Furthermore, research into the photophysical properties of related compounds, specifically those demonstrating luminescence in the blue region with a large Stokes shift, has been reported. These findings are relevant for the development of new materials for optical applications, such as fluorescent dyes and sensors (Novanna, Kannadasan, & Shanmugam, 2020).
Safety and Hazards
Direcciones Futuras
Thiophene derivatives, including “2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring these biological effects further and developing new synthesis methods for these compounds.
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
It can be inferred from the properties of similar thiophene derivatives that the compound likely interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, leading to the observed biological effects .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these alterations would depend on the specific pathways involved .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Based on the known biological activities of similar thiophene derivatives, it can be inferred that the compound likely has a range of effects at the molecular and cellular levels .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of chemical compounds .
Análisis Bioquímico
Biochemical Properties
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from interacting with its natural substrate . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in changes in cellular function, such as altered cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
2-amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDMDDYIUDQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588588 | |
| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61019-24-7 | |
| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




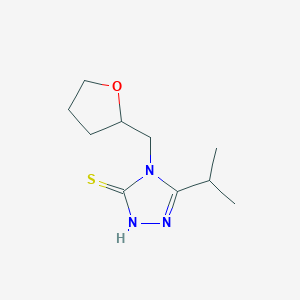
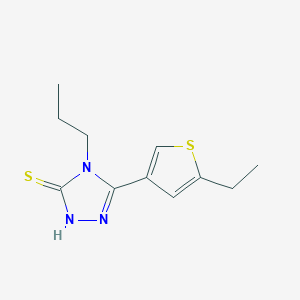
![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

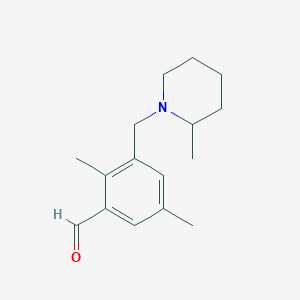
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)
